molecular formula C8H10FN3O3S B192944 2-epi-Emtricitabine CAS No. 145416-34-8

2-epi-Emtricitabine

カタログ番号: B192944
CAS番号: 145416-34-8
分子量: 247.25 g/mol
InChIキー: XQSPYNMVSIKCOC-WDSKDSINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-epi-Emtricitabine is a complex organic compound that features a pyrimidinone core with various functional groups attached

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-epi-Emtricitabine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino and Fluoro Groups: These functional groups can be introduced via substitution reactions using reagents like amines and fluorinating agents.

    Attachment of the Oxathiolan Ring: This step may involve nucleophilic substitution or addition reactions to form the oxathiolan ring with the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyrimidinone core or other functional groups, potentially forming amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group could yield a carboxylic acid derivative.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

This compound may have potential applications in medicinal chemistry, particularly in the development of antiviral or anticancer agents. Its structural features could be optimized to enhance biological activity and selectivity.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

類似化合物との比較

Similar Compounds

    2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-: A stereoisomer with different spatial arrangement.

    2(1H)-Pyrimidinone, 4-amino-5-chloro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-: A similar compound with a chlorine atom instead of fluorine.

    2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-dioxolan-5-yl)-: A compound with a dioxolan ring instead of oxathiolan.

Uniqueness

The uniqueness of 2-epi-Emtricitabine lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

生物活性

2-epi-Emtricitabine is a derivative of emtricitabine, an antiretroviral medication used primarily in the treatment and prevention of HIV. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications, especially in the context of HIV treatment and pre-exposure prophylaxis (PrEP). This article synthesizes available research findings, pharmacokinetic data, and clinical case studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics

Pharmacokinetics (PK) refers to how a drug is absorbed, distributed, metabolized, and excreted in the body. The PK profile of this compound has been studied alongside its parent compound, emtricitabine.

Key Pharmacokinetic Parameters

ParameterThis compoundEmtricitabine
Cmax (ng/ml) Data not specified1,260
AUC0–24 (ng·h/ml) Data not specified8,537
Half-life (h) Data not specified40.5
Intracellular Concentration Data not specified87.8 pmol/106 cells

The specific pharmacokinetic parameters for this compound are not as widely reported as those for emtricitabine; however, it is assumed that they would exhibit similar characteristics given their structural relationship.

This compound functions as a nucleoside reverse transcriptase inhibitor (NRTI). It interferes with the reverse transcription process of HIV by incorporating itself into the viral DNA strand, leading to chain termination. This mechanism is akin to that of emtricitabine and other NRTIs.

Comparative Efficacy

Research indicates that this compound retains significant antiviral activity against HIV. In vitro studies have demonstrated its ability to inhibit HIV replication effectively. The compound's potency is often compared with that of emtricitabine and tenofovir, which are commonly used in combination therapies.

Clinical Studies and Case Reports

Clinical studies assessing the efficacy and safety of emtricitabine-containing regimens provide indirect insights into the potential use of this compound.

  • HIV Prevention Trials : In trials involving tenofovir disoproxil fumarate (TDF) combined with emtricitabine for PrEP, adherence rates were high (98.6%), leading to significant reductions in HIV incidence among participants (RRR 44%, p = 0.005) . While specific data on this compound is limited, these findings support the potential for similar efficacy in preventing HIV transmission.
  • Adverse Events : In studies utilizing emtricitabine, adverse events were reported at rates of approximately 16% for gastrointestinal issues such as diarrhea and nasopharyngitis . Understanding these side effects is essential when considering the safety profile of new derivatives like this compound.

Future Research Directions

While current data on this compound is limited, future research should focus on:

  • Comparative Efficacy Studies : Direct comparisons between this compound and existing NRTIs in both treatment and prevention settings.
  • Long-term Safety Profiles : Evaluating the long-term effects and tolerability of this compound in diverse populations.
  • Pharmacogenomic Studies : Investigating genetic polymorphisms that may influence the metabolism and efficacy of this compound.

特性

IUPAC Name

4-amino-5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163008
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145416-34-8
Record name Oxathiolan, 5FC-(-)-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145416348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-epi-Emtricitabine
Reactant of Route 2
2-epi-Emtricitabine
Reactant of Route 3
2-epi-Emtricitabine
Reactant of Route 4
2-epi-Emtricitabine
Reactant of Route 5
Reactant of Route 5
2-epi-Emtricitabine
Reactant of Route 6
2-epi-Emtricitabine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。